molecular formula C9H7ClO2 B148428 4-Chlorocinnamic acid CAS No. 1615-02-7

4-Chlorocinnamic acid

Cat. No. B148428
CAS RN: 1615-02-7
M. Wt: 182.6 g/mol
InChI Key: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorocinnamic acid is a compound that has been studied for its potential in various applications, including the synthesis of heterocyclic compounds, interactions with DNA, and antimicrobial activities. It is a derivative of cinnamic acid with a chlorine substituent, which influences its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of derivatives of 4-chlorocinnamic acid has been explored in several studies. One approach involves the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for solid-phase synthesis, leading to the creation of various nitrogenous heterocycles . Another study reports the one-pot synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid in an aqueous medium, showcasing a method that yields high-purity products .

Molecular Structure Analysis

The molecular structure of 4-chlorocinnamic acid derivatives has been characterized using techniques such as FT-IR, NMR, and single crystal X-ray structural analysis. These studies confirm the formation of the compounds and provide insights into their conformation and stability. For instance, intramolecular hydrogen bonds within the molecule and intermolecular hydrogen bonds in the crystal structure have been observed, contributing to the stability and formation of dendrimer-like structures .

Chemical Reactions Analysis

4-Chlorocinnamic acid and its derivatives undergo various chemical reactions, including photodimerization. The photochemical behavior of 4-chlorocinnamic acid crystals is influenced by their shape and size, with smaller crystals showing a more pronounced photomechanical response . Additionally, the [2+2] photodimerization reaction has been studied under different conditions, including the influence of high pressure, which can hinder the reaction progress .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorocinnamic acid are influenced by its molecular structure. The presence of the chlorine substituent affects the compound's crystallization behavior and its interactions with other molecules. For example, the solid-state photomechanical response of 4-chlorocinnamic acid is dependent on crystal morphology, with thinner microribbons being more susceptible to deformation . The antimicrobial activity of 4-chlorocinnamic acid derivatives has been linked to their ability to interact with the enzyme 14α-demethylase, suggesting that certain substituents can enhance their biological activity .

Scientific Research Applications

4-Chlorocinnamic Acid's Tyrosinase Inhibition

4-Chlorocinnamic acid (4-CCA) exhibits inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis. The study elaborates on its mechanism, indicating 4-CCA's interaction with residues in tyrosinase's active center, although it does not bind directly to the enzyme's copper ion. This interaction is significant in understanding the compound's potential in designing novel tyrosinase inhibitors (Cui et al., 2017).

Photomechanical Properties

Impact on Photomechanical Response

Research on 4-chlorocinnamic acid (4Cl-CA) crystals reveals intriguing photomechanical properties. The study indicates that under irradiation, microribbons of 4Cl-CA twist, demonstrating a size-dependent photomechanical response. This highlights the material's potential in applications where light-induced mechanical forces are utilized (Kim et al., 2012).

Antimicrobial Activity

Antifungal and Antibacterial Potentials

4-Chlorocinnamic acid and its derivatives exhibit significant antimicrobial activities, particularly against various Candida species and bacteria like Staphylococcus aureus. The research underscores the potential of these compounds in developing new antimicrobial agents, with some derivatives showing notable potency (Silva et al., 2019).

Structural Transformations

Structural Behavior under Radiation and Pressure

A comparative study of 4-chlorocinnamic acid polymorphs provides insights into their structural transformations under radiation and pressure, particularly focusing on photodimerization reactions. This understanding is crucial in the field of material sciences for applications where structural stability under varying conditions is paramount (Galica et al., 2020).

Conformational Analysis

Insights into Molecular Stability and Reactivity

Conformational analysis of 4-chlorocinnamic acid sheds light on the molecule's stability, structure, and reactivity. Understanding these properties is essential in fields like drug design and material sciences, where molecular behavior plays a critical role (Devi et al., 2017).

Safety And Hazards

4-Chlorocinnamic acid is harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . To avoid contact with skin, eyes, and clothing, it should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLIFJYFGMHYDY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275521
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4-Chlorocinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20024
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Chlorocinnamic acid

CAS RN

940-62-5, 1615-02-7
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-p-Chlorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, p-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-p-Chlorocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLOROCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLOROCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-p-chlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-chlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorocinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Chlorocinnamic acid
Reactant of Route 3
Reactant of Route 3
4-Chlorocinnamic acid
Reactant of Route 4
Reactant of Route 4
4-Chlorocinnamic acid
Reactant of Route 5
Reactant of Route 5
4-Chlorocinnamic acid
Reactant of Route 6
Reactant of Route 6
4-Chlorocinnamic acid

Citations

For This Compound
417
Citations
RHN Silva, A Andrade, DF Nóbrega… - BioMed Research …, 2019 - hindawi.com
… In this study, a collection of structurally related 4-chlorocinnamic acid esters was prepared using Fischer esterification reactions, alkyl or aryl halide esterification, and Mitsunobu and …
Number of citations: 15 www.hindawi.com
T Kim, L Zhu, LJ Mueller, CJ Bardeen - CrystEngComm, 2012 - pubs.rsc.org
The photochemical dynamics of crystals composed of 4-chlorocinnamic acid (4Cl-CA), whose photochemistry is dominated by an irreversible [2+2] photodimerization reaction, are …
Number of citations: 66 pubs.rsc.org
H Yamada, N Itoh, Y Izumi - Journal of Biological Chemistry, 1985 - ASBMB
… However, 4-nitrocinnamic acid and 4-chlorocinnamic acid having electron-attracting groups did not serve as a substrate of the enzyme. The enzyme also did not act on acrylic acid, …
Number of citations: 73 www.jbc.org
S Chakraborty, S Joseph… - Angewandte Chemie …, 2018 - Wiley Online Library
… We therefore chose to explore 4-chlorocinnamic acid (4CCA), which in its pure form is isostructural with pure 4BCA, as a model. Naturally, this led to an experimental exploration of the …
Number of citations: 15 onlinelibrary.wiley.com
L Devi, V Arjunan, MK Marchewka, S Mohan - Recent Trends in Materials …, 2017 - Springer
… Table 4 The charge distributions and Fukui functions of trans–4–chlorocinnamic acid … Table 6 Second order perturbation theory analysis of trans–4–chlorocinnamic acid by NBO method …
Number of citations: 4 link.springer.com
Y Cui, YH Hu, F Yu, J Zheng, LS Chen, QX Chen… - International journal of …, 2017 - Elsevier
… para-substituted cinnamic acid derivatives (4-chlorocinnamic acid, 4-ethoxycinnamic acid and 4-… The native-PAGE results showed that 4-chlorocinnamic acid (4-CCA), 4-ethoxycinnamic …
Number of citations: 32 www.sciencedirect.com
FM Sun, JS Wang, RW Traxler - Chemosphere, 2000 - Elsevier
… The results from the biodegradation of U-[ 14 C]benzoic acid, cinnamic acid, 3-chlorocinnamic acid and 4-chlorocinnamic acid suggest that the first step of the ortho-dehalogenation …
Number of citations: 6 www.sciencedirect.com
KA de Siqueira, RG Liotti, AH Januário… - Biocontrol Science …, 2022 - Taylor & Francis
… % 60% methanol, and 4-chlorocinnamic acid – towards MRC-5 … isolated and identified 4-chlorocinnamic acid as a bioactive … The spectrum of antifungal action of 4-chlorocinnamic acid …
Number of citations: 3 www.tandfonline.com
CD Calvano, G Ventura, F Palmisano… - Journal of Mass …, 2016 - Wiley Online Library
4‐Chloro‐α‐cyanocinnamic acid (ClCCA) is a very useful matrix able to give the protonated adduct [M+H] + of intact cyanocobalamin (CNCbl) as the base peak (m/z 1355.58) in matrix‐…
K Čapková, Y Yoneda, TJ Dickerson… - Bioorganic & medicinal …, 2007 - Elsevier
… Among them, 2-bromo-4-chlorocinnamic acid hydroxamate, 2-methyl-4-chlorocinnamic acid hydroxamate, and 2-trifluoromethyl-4-chlorocinnamic acid hydroxamate displayed …
Number of citations: 60 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.